4,4-Dimethoxy-3-(3-methoxypropoxy)oxane

Description

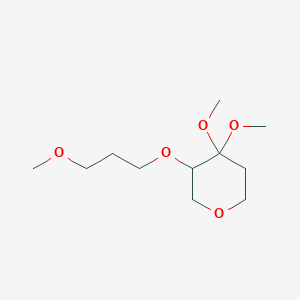

4,4-Dimethoxy-3-(3-methoxypropoxy)oxane is a substituted oxane derivative characterized by two methoxy groups at the 4-positions and a 3-methoxypropoxy substituent at the 3-position of the oxane ring. This compound belongs to the organooxygen class, with its structure conferring unique solubility and reactivity properties. The methoxy groups enhance hydrophobicity compared to hydroxylated analogs, while the propoxy chain may influence conformational flexibility and intermolecular interactions. Such derivatives are often explored in medicinal chemistry for solubility modulation or as intermediates in organic synthesis .

Properties

IUPAC Name |

4,4-dimethoxy-3-(3-methoxypropoxy)oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O5/c1-12-6-4-7-16-10-9-15-8-5-11(10,13-2)14-3/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDILRKKVRFVPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1COCCC1(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethoxy-3-(3-methoxypropoxy)oxane typically involves the reaction of 4,4-dimethoxyoxane with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethoxy-3-(3-methoxypropoxy)oxane undergoes several types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The oxane ring can be reduced to form corresponding alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of 4,4-dimethoxy-3-(3-methoxypropoxy)aldehyde or 4,4-dimethoxy-3-(3-methoxypropoxy)carboxylic acid.

Reduction: Formation of 4,4-dimethoxy-3-(3-methoxypropoxy)alcohol.

Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Dimethoxy-3-(3-methoxypropoxy)oxane is used in several scientific research applications, including:

Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, polymers, and materials science research.

Mechanism of Action

The mechanism of action of 4,4-Dimethoxy-3-(3-methoxypropoxy)oxane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The methoxy groups and the oxane ring structure play a crucial role in its binding affinity and reactivity. The pathways involved may include nucleophilic attack, electrophilic addition, or radical formation, depending on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs with overlapping functional motifs (Table 1).

Table 1 : Structural and functional comparisons. Predicted logP values are based on substituent contributions.

Key Findings

- Polarity and Solubility : The target compound’s methoxy groups reduce polarity compared to hydroxyl-rich analogs like metab_3695 (logP 1.063 vs. ~1.8 for the target) . This suggests enhanced membrane permeability but lower water solubility.

- Reactivity : Unlike the chloropropoxy group in compound 6 , the methoxypropoxy chain in the target compound is less reactive in substitution reactions, making it more suitable as a stabilizing moiety.

- Synthetic Utility : Compound 9’s silyl and methoxyphenyl groups highlight a common strategy for protecting reactive sites , whereas the target compound’s methoxy groups may serve a similar role in sterically hindered environments.

Thermodynamic and Kinetic Data

- Retention Behavior : Metab_3695 () exhibits shorter retention times (1.063–2.586 min) in chromatographic assays due to high polarity . The target compound, with higher hydrophobicity, would likely show prolonged retention.

- Stability : Methoxy groups in the target compound resist hydrolysis better than hydroxyl or chloropropoxy groups, as seen in compound 6’s acid-sensitive chloropropoxy chain .

Research Implications and Gaps

- Applications : The compound’s balance of hydrophobicity and stability positions it as a candidate for drug delivery systems or polymer chemistry.

- Limitations : Direct experimental data (e.g., NMR, crystallography) for the target compound are absent in the provided evidence; further studies are needed to validate predicted properties.

Biological Activity

4,4-Dimethoxy-3-(3-methoxypropoxy)oxane is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by its unique oxane ring structure, which contributes to its biological activity. The presence of methoxy groups enhances its solubility and reactivity with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Key Molecular Targets:

- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors: It can bind to receptors that regulate cellular responses to external stimuli.

- Proteins: Interaction with proteins can lead to changes in their functional state, impacting cellular processes.

Biological Assays and Efficacy

Research studies have evaluated the efficacy of this compound through various biological assays:

Case Studies

Several case studies have highlighted the potential uses of this compound in therapeutic applications:

-

Anticancer Research:

A study involving the treatment of lung cancer cells (A-549) demonstrated that the compound significantly inhibited cell growth and induced apoptosis through the activation of specific apoptotic pathways. -

Antimicrobial Studies:

In vitro studies showed that this compound effectively reduced the viability of various bacterial strains, suggesting its potential as a novel antimicrobial agent. -

Inflammation Modulation:

Research indicated that the compound could modulate inflammatory responses in vitro, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.